Cyclopentanone, 2,5-dibromo-, cis-
Description
Contextual Significance of Cyclopentanone (B42830) Derivatives in Chemical Research
Cyclopentanone and its derivatives are pivotal building blocks in organic chemistry. The cyclopentanone framework is a common motif in a vast array of natural products and biologically active molecules. Consequently, the development of synthetic methodologies to access functionalized cyclopentanones is of paramount importance. These derivatives serve as precursors to a wide range of compounds, including fragrances, pharmaceuticals, and pesticides. wikipedia.org For instance, cyclopentanone itself is a precursor to cyclopentamine (B94703) and the pesticide pencycuron. wikipedia.org The catalytic transformation of biomass-derived furan (B31954) compounds into cyclopentanone derivatives highlights the ongoing effort to utilize renewable resources for the synthesis of these valuable chemicals. nih.gov The versatility of cyclopentanone derivatives is further demonstrated by their use in the synthesis of complex molecules like curcumin (B1669340) analogues, which have shown potential toxic, antioxidant, and anti-inflammatory activities. ui.ac.id
Historical Overview of Alpha-Halogenation of Cyclic Ketones
The halogenation of ketones at the alpha-position (the carbon atom adjacent to the carbonyl group) is a fundamental transformation in organic synthesis. fiveable.me This reaction typically proceeds through an enol or enolate intermediate. masterorganicchemistry.comlibretexts.org In acidic conditions, the reaction is catalyzed by the formation of an enol, which then acts as a nucleophile, attacking the halogen. libretexts.orgpearson.com The rate of this acid-catalyzed halogenation is dependent on the concentration of the ketone and the acid, but notably independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org This method is generally effective for the monohalogenation of ketones. pearson.com The use of bromine in acetic acid is a common reagent system for this purpose. libretexts.org Over the years, various direct halogenation methods have been developed, each with its own set of advantages and disadvantages, making these processes highly valuable for synthetic chemists. nih.gov
Unique Stereochemical Considerations in gem- and vic-Dihalogenated Cyclopentanones
The introduction of two halogen atoms onto a cyclopentanone ring gives rise to stereochemical complexities. When the halogens are on the same carbon atom, they are termed gem-dihalogenated. When they are on adjacent carbons, they are vic-dihalogenated. In the case of 2,5-dibromocyclopentanone, the bromine atoms are on non-adjacent carbons, leading to the possibility of cis and trans diastereomers.
The stereochemistry of these dihalogenated cyclopentanones significantly influences their reactivity and the stereochemical outcome of subsequent reactions. The cis or trans relationship of the halogen atoms dictates the conformational preferences of the five-membered ring and the accessibility of the reactive sites. For instance, in cis-2,5-dibromocyclopentanone, the two bromine atoms are on the same side of the ring, which can lead to specific steric and electronic interactions that are absent in the trans isomer. The stereoselective synthesis of cyclopentanone derivatives is an active area of research, with methods like dirhodium(II)-catalyzed intramolecular C-H insertion reactions being developed to control the stereochemistry of the resulting products. nih.gov
Research Landscape and Gaps Pertaining to Cyclopentanone, 2,5-dibromo-, cis-
The specific compound, cis-2,5-dibromocyclopentanone, has been a subject of interest due to its unique stereochemistry. The definitive assignment of its cis configuration was a long-standing problem that was eventually solved through a combination of stereoselective reduction, derivatization to a 4-nitrobenzoate (B1230335) ester, and subsequent ¹H NMR and X-ray crystallographic analysis. researchgate.net
While the synthesis of 2,5-dibromocyclopentanone has been reported, there is a notable lack of comprehensive data on the distinct properties and reactivity of the individual cis and trans isomers. Much of the available information pertains to the mixture of isomers or does not specify the stereochemistry. There is a clear need for more detailed studies focusing specifically on the reactivity, spectroscopic characterization, and synthetic applications of pure cis-2,5-dibromocyclopentanone. This would allow for a better understanding of how its specific stereochemical arrangement influences its chemical behavior and potential as a synthetic intermediate.
| Property | Value/Descriptor |
| IUPAC Name | (2R,5S)-2,5-dibromocyclopentan-1-one |
| CAS Number | 61209-44-7 |
| Molecular Formula | C₅H₆Br₂O |
| Molecular Weight | 241.91 g/mol |
| InChI Key | NCQGXAFVNKDKRW-ZXZARUISSA-N |
Table 1: Chemical Identifiers for cis-2,5-Dibromocyclopentanone echemi.com
| Spectroscopic Data | Value |
| ¹³C NMR (CDCl₃) | δ 207.3 (C=O), 58.2 (C-Br), 32.1–25.4 (ring carbons) |
| IR | 1731 cm⁻¹ (strong C=O stretch), 560–620 cm⁻¹ (C-Br vibrations) |
Synthetic Methodologies and Stereocontrol for Cyclopentanone, 2,5-dibromo-, cis-
The synthesis of cis-2,5-dibromocyclopentanone, a halogenated derivative of cyclopentanone, is a topic of interest in organic chemistry due to the stereochemical considerations involved. The primary route to this compound is through the direct electrophilic bromination of cyclopentanone. Achieving the desired cis stereoisomer requires careful control and optimization of reaction conditions.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61209-44-7 |
|---|---|
Molecular Formula |
C5H6Br2O |
Molecular Weight |
241.91 g/mol |
IUPAC Name |
(2S,5R)-2,5-dibromocyclopentan-1-one |
InChI |
InChI=1S/C5H6Br2O/c6-3-1-2-4(7)5(3)8/h3-4H,1-2H2/t3-,4+ |
InChI Key |
NCQGXAFVNKDKRW-ZXZARUISSA-N |
Isomeric SMILES |
C1C[C@@H](C(=O)[C@@H]1Br)Br |
Canonical SMILES |
C1CC(C(=O)C1Br)Br |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of Cyclopentanone, 2,5 Dibromo , Cis
Nucleophilic Reactivity at Bromine-Substituted Centers
The carbon atoms bonded to the bromine atoms are known as α-carbons. The presence of the halogens significantly influences the reactivity at these positions.
In cis-2,5-dibromocyclopentanone, which is an α-bromoketone, the bromine atoms render the adjacent carbon atoms more electrophilic. fiveable.me This increased electrophilicity is a result of the polarization of the carbon-bromine bond, which gives the carbon atom a partial positive charge and makes it more susceptible to attack by nucleophiles. fiveable.me The presence of the carbonyl group further enhances this effect by withdrawing electron density. The halogen, acting as an electrophile, attacks the nucleophilic double bond of the enol form of the ketone during its formation. fiveable.memasterorganicchemistry.com The general reactivity trend for halogens in such reactions is Chlorine > Bromine > Iodine. fiveable.me
The electrophilic nature of the α-carbons in cis-2,5-dibromocyclopentanone makes them prime sites for nucleophilic substitution reactions. fiveable.me In these reactions, a nucleophile attacks the electrophilic carbon, leading to the displacement of the bromide ion, which is a good leaving group. This process allows for the introduction of various functional groups at the α-position. fiveable.me However, the reaction is not without its challenges; the corrosive and toxic nature of elemental bromine and the formation of hydrobromic acid as a byproduct can complicate the synthesis and purification of the desired products. nih.gov
Carbonyl Group Reactivity
The carbon atom of the carbonyl group is electrophilic and thus susceptible to attack by nucleophiles. This can lead to nucleophilic addition reactions, a fundamental reaction type for ketones. fiveable.me In the context of cis-2,5-dibromocyclopentanone, this reactivity is crucial for certain rearrangement reactions. For instance, in the Favorskii rearrangement, a base such as a hydroxide or alkoxide ion acts as a nucleophile, attacking the carbonyl carbon. adichemistry.com Furthermore, the carbonyl group can participate in photo-induced cycloaddition reactions, such as the Paterno-Büchi reaction, where it reacts with alkenes to form oxetanes. mdpi.com
Rearrangement Reactions
Cis-2,5-dibromocyclopentanone is a substrate for one of the most important skeletal rearrangements in organic chemistry involving α-halo ketones.
The Favorskii rearrangement is a characteristic reaction of α-halo ketones in the presence of a base. wikipedia.orgddugu.ac.in For cyclic α-halo ketones like cis-2,5-dibromocyclopentanone, this rearrangement results in a ring contraction. adichemistry.comwikipedia.org The reaction is typically initiated by a base, which can be a hydroxide to yield a carboxylic acid, or an alkoxide or amine to produce an ester or amide, respectively. wikipedia.org
The generally accepted mechanism involves the formation of an enolate ion on the side of the ketone away from a halogen atom. adichemistry.comwikipedia.org This enolate then undergoes an intramolecular nucleophilic substitution to form a bicyclic cyclopropanone intermediate. adichemistry.comwikipedia.org The strained cyclopropanone ring is then opened by the attack of a nucleophilic base. wikipedia.orgddugu.ac.in This ring-opening step typically proceeds to form the more stable carbanion, which is then protonated to give the final ring-contracted product. adichemistry.comddugu.ac.in In the case of cis-2,5-dibromocyclopentanone, this would lead to the formation of a substituted cyclobutanecarboxylic acid derivative. The synthesis of complex molecules, including strained cage-like structures such as cubane, has utilized the Favorskii rearrangement. ddugu.ac.in
Favorskii Rearrangement
Mechanism and Scope
The reactions involving cis-2,5-dibromocyclopentanone are often initiated by the inherent reactivity of the α-halo ketone functionality. The presence of bromine atoms, which are good leaving groups, and the adjacent carbonyl group allows for the formation of key intermediates that drive subsequent chemical transformations. The stereochemistry of the starting material, with both bromine atoms in a cis configuration, plays a crucial role in determining the stereochemical outcome of the products.
The scope of reactions for cis-2,5-dibromocyclopentanone is broad, encompassing rearrangements that lead to ring contraction and cycloadditions that result in the formation of larger ring systems. These reactions are typically promoted by bases or reducing agents, which interact with the α-halo ketone to generate reactive intermediates such as enolates or oxyallyl cations. The choice of reactants and reaction conditions allows for the selective synthesis of a variety of complex organic molecules.
Application in Synthesis of Diverse Cyclic Compounds
A significant application of cis-2,5-dibromocyclopentanone is in the synthesis of natural products and other complex organic molecules. One notable example is its use in the total synthesis of (±)-Sterpurene, a fungal sesquiterpene. In this synthesis, a [4+3] cycloaddition/quasi-Favorskii rearrangement strategy is employed to construct the intricate carbon skeleton of the target molecule. This highlights the utility of cis-2,5-dibromocyclopentanone in tandem reaction sequences to build molecular complexity efficiently.
The ability of this compound to participate in both ring-contracting and ring-expanding reactions makes it a valuable precursor for a diverse range of cyclic systems. By carefully selecting the reaction pathway, chemists can access cyclopentane (B165970) derivatives, as well as seven-membered rings, which are common motifs in biologically active compounds.
Quasi-Favorskii Rearrangements
The quasi-Favorskii rearrangement is a variation of the Favorskii rearrangement that occurs in α-halo ketones lacking α-hydrogens on the opposite side of the halogen, or in systems where enolization is disfavored. In the case of cis-2,5-dibromocyclopentanone, which does possess α-hydrogens, the reaction pathway can be influenced by the reaction conditions.
The general mechanism of the Favorskii rearrangement involves the formation of a cyclopropanone intermediate through deprotonation by a base to form an enolate, followed by intramolecular nucleophilic attack and displacement of the halide. Subsequent nucleophilic attack on the cyclopropanone and ring opening leads to the rearranged product. In the context of a quasi-Favorskii mechanism, the rearrangement can proceed without the formation of a cyclopropanone, often through a semibenzilic acid-type rearrangement. This involves nucleophilic attack on the carbonyl carbon, followed by a 1,2-carbon migration with concomitant expulsion of the halide ion. The stereochemistry of the starting cis-2,5-dibromocyclopentanone influences the stereochemical outcome of the resulting ring-contracted product.
Cycloaddition Reactions
cis-2,5-dibromocyclopentanone is a valuable precursor for engaging in cycloaddition reactions, particularly [4+3] cycloadditions, to form seven-membered rings. This transformation significantly expands the synthetic utility of this compound beyond rearrangement reactions.
[4+3] Cycloaddition with Dienes
The [4+3] cycloaddition reaction involves the reaction of a four-atom π-system (a diene) with a three-atom π-system (an oxyallyl cation) to generate a seven-membered ring. cis-2,5-dibromocyclopentanone serves as a precursor to the necessary three-atom component.
Subsequent Transformations of Cycloadducts (e.g., Reduction to Stable Alcohols)
The bicyclic ketone structures formed from the cycloaddition reactions of cis-2,5-dibromocyclopentanone are versatile intermediates amenable to a variety of subsequent chemical transformations. One fundamental transformation is the reduction of the carbonyl group to a secondary alcohol. This conversion can be readily achieved using standard reducing agents, such as complex metal hydrides.
For instance, sodium borohydride (NaBH₄) is a widely used reagent for the reduction of ketones to alcohols. The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield the alcohol. The stereochemical outcome of such reductions—that is, whether the hydroxyl group is delivered to the exo or endo face of the bicyclic system—is influenced by steric hindrance around the carbonyl group. Typically, the hydride attacks from the less sterically hindered face of the ketone, leading to a predictable diastereoselectivity in the alcohol product.
Other notable transformations of these cycloadducts include Baeyer–Villiger oxidation, which converts the cyclic ketone into a lactone, and nucleophile-intercepted Beckmann fragmentation, which can be used to synthesize highly functionalized hydrocarbazoles. researchgate.net These subsequent reactions significantly enhance the synthetic utility of the initial cycloadducts.
(3+2) Annulation Reactions of Oxyallyl Cations with Heteroaromatic Systems (e.g., Indoles)
A key reaction pathway for cis-2,5-dibromocyclopentanone involves its conversion to an oxyallyl cation, which can then undergo a formal [3+2] annulation reaction with various 2π partners. researchgate.net Heteroaromatic systems, such as 3-substituted indoles, have proven to be effective partners in these reactions, leading to the dearomative formation of complex, nitrogen-containing polycyclic structures. researchgate.netresearchgate.net
This process provides access to highly functionalized cyclopenta- or cyclohexa-fused indoline compounds, which are common structural motifs in many natural products. researchgate.net The reaction is particularly valuable as it can generate molecules with highly hindered, stereodefined, vicinal quaternary centers—a challenging structural motif in stereoselective synthesis. researchgate.netnih.gov
Regioselectivity and Diastereoselectivity in Annulation
The (3+2) annulation reactions between oxyallyl cations derived from substituted cyclopentanones and 3-substituted indoles exhibit remarkable control over regioselectivity and diastereoselectivity. A pivotal finding is that the regiochemical outcome of the annulation is contingent on the substitution pattern of the oxyallyl cation. researchgate.netnih.gov
Standard (3+2) annulation reactions of oxyallyl cations typically yield products with non-adjacent quaternary centers. researchgate.netwikipedia.org However, when the oxyallyl cation is generated from a brominated precursor like cis-2,5-dibromocyclopentanone, the inherent regioselectivity of the reaction can be reversed. researchgate.netwikipedia.org This reversal allows for the formation of products containing stereodefined, vicinal quaternary centers, a synthetically valuable and less common outcome. researchgate.net The presence of the bromine atom on the oxyallyl cation steers the course of bond formation to furnish this alternative regioisomer. researchgate.netnih.gov
The table below illustrates the regiodivergent outcomes based on the oxyallyl cation precursor in reactions with 3-substituted indoles.
| Oxyallyl Cation Precursor | Key Substituent | Predominant Product Regiochemistry |
| Chlorocyclopentanone | H | Non-adjacent quaternary centers researchgate.net |
| Brominated Cyclopentanone (B42830) | Br | Vicinal quaternary centers researchgate.netresearchgate.net |
Kinetic vs. Thermodynamic Control
The observed regio- and diastereoselectivity in these (3+2) annulation reactions are determined by kinetic control. wikipedia.org This means that the product distribution is governed by the relative rates of formation of the possible isomers, rather than their relative thermodynamic stabilities. beilstein-journals.org The kinetically favored product is the one that is formed via the lowest energy transition state. beilstein-journals.org
DFT studies have established that the regio- and diastereoselectivity of the reaction are kinetically controlled. wikipedia.org While a kinetically favored cycloadduct is formed initially, it can sometimes isomerize to a more thermodynamically stable product under the reaction conditions, especially with longer reaction times or higher temperatures. researchgate.netbeilstein-journals.org However, in many cases, the equilibration is slow, and the kinetic product can be isolated as the major isomer. beilstein-journals.org
Computational Analysis of Regiochemical Control
Detailed computational studies using Density Functional Theory (DFT) have provided significant insight into the origins of regiochemical control in these annulation reactions. researchgate.netnih.gov Energy decomposition analysis (EDA) at the DFT level has established that the controlling factors for regioselectivity depend on the specific structure of the oxyallyl cation. researchgate.netnih.govwikipedia.org
For certain oxyallyl cations, the regioselectivity is primarily determined by reactant distortion energies (the energy required to deform the reactants into their transition state geometries). wikipedia.org For others, particularly those bearing bromine, the outcome is governed by more favorable orbital mixing and dispersive forces. nih.govwikipedia.org
Furthermore, analysis of the Natural Orbitals for Chemical Valence (NOCV) confirms that the indole acts as the nucleophilic partner in the annulation reaction. researchgate.netnih.gov The dominant orbital interaction involves the donation from the indole N–C–C π-orbital into the lowest unoccupied molecular orbital (LUMO) of the oxyallyl cation, which initiates the formation of the first carbon-carbon bond. researchgate.net These computational models successfully rationalize the experimentally observed product distributions and the reversal of regioselectivity seen with brominated precursors. researchgate.netmdpi.com
Comparative Reactivity with Related Dihalogenated Cyclopentanones (e.g., 2,5-dichloro-, trans-2,5-dibromo-)
The reactivity of cis-2,5-dibromocyclopentanone can be contextualized by comparing it with related dihalogenated analogs, such as 2,5-dichlorocyclopentanone and trans-2,5-dibromocyclopentanone.
The choice of halogen (chlorine vs. bromine) has a profound impact on the regioselectivity of the (3+2) annulation with indoles. As previously noted, the use of a parent chlorocyclopentanone leads to the standard regiochemical outcome, whereas brominated cyclopentanones reverse this selectivity. researchgate.net This highlights the critical role of the halogen in influencing the electronic properties and orbital interactions of the intermediate oxyallyl cation.
The stereochemistry of the starting dihalocyclopentanone (cis vs. trans) is also crucial as it dictates the initial geometry of the oxyallyl cation formed. Oxyallyl cations can exist in different conformations (e.g., "W," "U," or "sickle" shapes), and the starting stereoisomer influences which of these conformations is preferentially formed. figshare.com For a cycloaddition to proceed, the cation must adopt a specific conformation to allow for effective orbital overlap with the 2π partner. The cis or trans relationship of the leaving groups (bromine atoms) directly impacts the stereochemical arrangement of substituents on the resulting oxyallyl cation, which in turn controls the facial selectivity of the cycloaddition and the stereochemistry of the final product. While concerted cycloadditions from "W" and "U" shaped cations lead to cis products, sickle-shaped cations give rise to trans products. figshare.com Therefore, the stereochemical integrity of the starting material is fundamentally linked to the stereochemical outcome of the reaction.
Computational Studies and Theoretical Insights
Quantum Mechanical Calculations for Structural Elucidation and Reactivity Prediction
Basis Set Selection and Dispersion Corrections
The accuracy of quantum chemical calculations is heavily dependent on the choice of the basis set, which is a set of mathematical functions used to describe the distribution of electrons in a molecule. For a molecule containing heavy atoms like bromine, a robust basis set is crucial to accurately model its electronic structure. While specific studies detailing the use of basis sets such as B3LYP-D3, 6-311G**, or def2-tzvp for cis-2,5-dibromocyclopentanone are not extensively documented in publicly available research, the selection of such basis sets would be a standard approach.
The B3LYP functional is a popular hybrid density functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. The "-D3" suffix indicates the inclusion of Grimme's dispersion corrections, which are essential for accurately modeling non-covalent interactions. The 6-311G** and def2-tzvp basis sets are examples of triple-zeta valence basis sets with polarization functions, which provide a high degree of flexibility for describing the electron density around each atom.
Table 1: Commonly Employed Basis Sets and Functionals in Computational Chemistry
| Functional/Basis Set | Description |
| B3LYP-D3 | A hybrid density functional with dispersion corrections, offering a good balance between accuracy and computational cost for a wide range of organic molecules. |
| 6-311G ** | A Pople-style triple-zeta split-valence basis set that includes polarization functions on both heavy atoms and hydrogen atoms, enhancing the description of molecular geometry and bonding. |
| def2-tzvp | A Karlsruhe "default" triple-zeta valence basis set with polarization, known for its efficiency and accuracy across the periodic table. |
Implicit Solvent Models in Computational Studies
Chemical reactions are typically carried out in a solvent, and computational models must account for the solvent's effect on the molecule's properties. Implicit solvent models, also known as continuum models, represent the solvent as a continuous medium with a specific dielectric constant. This approach simplifies the computational complexity compared to explicitly modeling individual solvent molecules. Common implicit solvent models include the Polarization Continuum Model (PCM) and the Solvent Model based on Density (SMD). While specific applications of these models to cis-2,5-dibromocyclopentanone are not detailed in the available literature, their use would be a standard practice to simulate a realistic chemical environment.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular motion over time, offering insights into conformational changes and reaction pathways.
Modeling Transition States in Stereochemical Outcomes
Understanding the stereochemical outcome of a reaction is a critical aspect of organic synthesis. MD simulations can be employed to model the transition states of reactions involving cis-2,5-dibromocyclopentanone. By simulating the energy landscape of the reaction, researchers can identify the lowest energy pathway and thus predict the predominant stereoisomer formed. This approach is particularly valuable for complex reactions where multiple stereocenters are formed or altered.
Computational Spectral Simulations for Confirmation of Experimental Data
Computational methods can be used to simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations can be a powerful tool for confirming the structure and stereochemistry of a molecule determined through experimental means. For instance, the calculated NMR chemical shifts and coupling constants for the cis and trans isomers of 2,5-dibromocyclopentanone can be compared with experimental data to unequivocally establish the correct stereochemistry. A notable study utilized X-ray crystallography to provide definitive proof of the stereochemistry of cis-2,5-dibromocyclopentanone, a finding that could be further corroborated by computational spectral simulations. ugent.be
Prediction of Interactions in Catalytic Systems (e.g., Molecular Docking)
cis-2,5-dibromocyclopentanone can serve as a substrate in various catalytic reactions. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of catalysis, docking can be used to model the interaction of cis-2,5-dibromocyclopentanone with the active site of a catalyst. This can provide valuable insights into the reaction mechanism and help in the design of more efficient and selective catalysts.
Applications of Cyclopentanone, 2,5 Dibromo , Cis in Advanced Organic Synthesis
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of the two bromine atoms on the cyclopentanone (B42830) scaffold allows for a variety of chemical transformations, making it a powerful tool for synthetic chemists to construct complex polycyclic and carbocyclic systems.
Synthesis of Bicyclic and Polycyclic Structures
cis-2,5-Dibromocyclopentanone is a key starting material for the synthesis of various bicyclic and polycyclic frameworks. These structures are integral components of many biologically active compounds and natural products. The reactivity of the bromine atoms allows for their participation in a range of coupling and cyclization reactions, enabling the formation of fused and bridged ring systems. For instance, it can be transformed into bicyclic structures that are important in the development of pharmaceuticals. One notable application is in the synthesis of bicyclic beta-lactams, which are core structures in many antibiotic drugs.
Role in Constructing Carbocyclic Cores of Natural Products (e.g., Tricycloclavulone (B1245656), Spatol)
The utility of cis-2,5-dibromocyclopentanone extends to the total synthesis of complex natural products. Its rigid framework and functional handles provide a strategic starting point for assembling intricate carbocyclic cores.
A significant example is its application in the synthesis of Tricycloclavulone . This marine prostanoid possesses a unique and complex tricyclic skeleton. The synthesis of tricycloclavulone has been achieved through a strategy that involves an enantioselective [2+2] cycloaddition reaction where a derivative of cyclopentanone is a key building block. While the direct use of cis-2,5-dibromocyclopentanone is not explicitly detailed in all published syntheses, the principles of using functionalized cyclopentanones are central to the construction of the core bicyclic ketone intermediate.
The synthesis of Spatol , a diterpene with a unique tricyclic skeleton containing a five-membered ring, also highlights the importance of functionalized cyclopentane (B165970) precursors. While a direct synthesis route from cis-2,5-dibromocyclopentanone is not prominently documented in publicly available research, the construction of the tricyclic core of spatane diterpenes often involves strategies where a cyclopentane-based starting material is elaborated to form the final complex structure. The principles of using functionalized five-membered rings are fundamental to these synthetic endeavors.
Utility in the Formation of Cyclobutane-Containing Products as Cyclobutene (B1205218) Equivalents
cis-2,5-Dibromocyclopentanone and its derivatives can serve as precursors to cyclobutene equivalents, which are valuable intermediates in organic synthesis. Through dehydrohalogenation reactions, the dibrominated cyclopentanone can be converted into cyclopentenone derivatives. These derivatives can then participate in [2+2] cycloaddition reactions to form cyclobutane (B1203170) rings. This strategy is particularly useful for constructing strained ring systems and accessing molecular frameworks that are otherwise difficult to synthesize. The resulting cyclobutane-containing products can then be further transformed into a variety of other cyclic and acyclic compounds.
Intermediate in Medicinal Chemistry and Drug Development
The structural motifs derived from cis-2,5-dibromocyclopentanone are of significant interest in medicinal chemistry due to their potential to interact with biological targets.
Use as a Pharmacophore in Rational Drug Design
A pharmacophore is the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The rigid cyclopentane ring of cis-2,5-dibromocyclopentanone and its derivatives can serve as a scaffold to present various functional groups in a well-defined spatial orientation. This makes it a valuable template for the design of new pharmacophores. By modifying the substituents on the cyclopentane ring, medicinal chemists can systematically explore the structure-activity relationships of a series of compounds and optimize their interaction with a specific biological target. While specific examples of drugs directly incorporating the cis-2,5-dibromocyclopentanone skeleton as a primary pharmacophore are not extensively documented in mainstream literature, the underlying principle of using rigid cyclic scaffolds is a cornerstone of rational drug design.
Synthesis of Derivatives for Pharmaceutical Research
cis-2,5-Dibromocyclopentanone is a versatile starting material for the synthesis of a wide range of derivatives for pharmaceutical research. The bromine atoms can be readily displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce a diverse array of functional groups. This allows for the creation of libraries of compounds with varying physicochemical properties and biological activities. For example, cyclopentanone derivatives have been used to synthesize novel pyran, pyridine, and thiophene (B33073) derivatives that have shown promising antitumor activity. scirp.org Brominated compounds, in a broader context, are used as intermediates in the production of certain chemotherapy drugs and treatments for neurological disorders. azom.com
| Compound Name | CAS Number |
| Cyclopentanone, 2,5-dibromo-, cis- | 61209-44-7 |
| Tricycloclavulone | Not Available |
| Spatol | 79494-77-2 |
Development of Specialty Chemicals and Materials
The bifunctional nature of cis-2,5-dibromocyclopentanone, possessing both a reactive ketone and two electrophilic carbon-bromine bonds, makes it an attractive precursor for the synthesis of various specialty chemicals and functional materials. A key application lies in the construction of heterocyclic frameworks, particularly those containing sulfur, which are prominent in materials science and medicinal chemistry.
One plausible synthetic route involves the reaction of cis-2,5-dibromocyclopentanone with a sulfur source, such as sodium sulfide (B99878), to construct a thiophene ring fused to the cyclopentane core. This transformation would proceed through a series of nucleophilic substitution and condensation reactions. The resulting cyclopentathiophene derivatives can serve as monomers or building blocks for thiophene-fused polycyclic aromatic hydrocarbons (PAHs). These extended π-systems are of significant interest for their potential applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their tunable electronic and optical properties.
Furthermore, the reactivity of the carbonyl group in these cyclopentathiophene intermediates opens avenues for further functionalization. For instance, condensation reactions can introduce a variety of substituents, leading to a diverse library of specialty chemicals with tailored properties. The synthesis of such heterocyclic compounds is a cornerstone of drug discovery and materials science, with numerous five-membered heterocycles demonstrating biological activity.
Table 1: Potential Applications of cis-2,5-dibromocyclopentanone in Specialty Chemical Synthesis
| Precursor | Reagents and Conditions | Intermediate Product | Potential Application Area |
| cis-2,5-dibromocyclopentanone | 1. Sodium sulfide (Na₂S) 2. Acid or base-catalyzed condensation | Dihydrocyclopentathiophenone | Synthesis of thiophene-based polymers |
| cis-2,5-dibromocyclopentanone | 1. Lawesson's reagent 2. Elimination | Cyclopentathiophene | Building block for organic semiconductors |
| Dihydrocyclopentathiophenone | Various aldehydes/ketones, amines | Fused heterocyclic systems | Development of bioactive molecules |
Synthesis of Organometallic Complexes (e.g., (μ-cpdt)Fe₂(CO)₆)
Cis-2,5-dibromocyclopentanone serves as a potential starting point for the synthesis of cyclopentadienyl-based ligands, which are fundamental in organometallic chemistry. A significant target in this area is the diiron hexacarbonyl complex containing a bridging cyclopentadienyl (B1206354) dithiolate ligand, denoted as (μ-cpdt)Fe₂(CO)₆. This complex is a structural and functional mimic of the active site of [FeFe]-hydrogenase enzymes, which are highly efficient catalysts for hydrogen production and oxidation.
The synthesis of (μ-cpdt)Fe₂(CO)₆ from cis-2,5-dibromocyclopentanone would involve a multi-step transformation to first generate the crucial cyclopentadienyl dithiol ligand. A hypothetical pathway could initiate with the substitution of the bromine atoms with thiol groups using a nucleophilic sulfur reagent. Subsequent intramolecular reactions, likely involving reduction of the ketone and elimination steps, would lead to the formation of a substituted cyclopentadiene (B3395910) with two thiol functionalities.
Once the cyclopentadienyl dithiol ligand is obtained, it can be reacted with an iron carbonyl source, such as diiron nonacarbonyl (Fe₂(CO)₉) or triiron dodecacarbonyl (Fe₃(CO)₁₂), to assemble the diiron hexacarbonyl complex. The dithiolate ligand bridges the two iron atoms, each of which is coordinated to three carbon monoxide (CO) ligands.
Table 2: Key Steps in the Proposed Synthesis of (μ-cpdt)Fe₂(CO)₆
| Step | Starting Material | Reagents and Conditions | Product |
| 1. Thiolation | cis-2,5-dibromocyclopentanone | Sodium hydrosulfide (B80085) (NaSH) or similar | 2,5-dithiocyclopentanone |
| 2. Ligand Formation | 2,5-dithiocyclopentanone | Reduction (e.g., NaBH₄), followed by acid-catalyzed dehydration/elimination | Cyclopentadienyl dithiol (cpdt-H₂) |
| 3. Complexation | Cyclopentadienyl dithiol | Diiron nonacarbonyl (Fe₂(CO)₉) or Triiron dodecacarbonyl (Fe₃(CO)₁₂) | (μ-cpdt)Fe₂(CO)₆ |
The resulting organometallic complex, (μ-cpdt)Fe₂(CO)₆, and its derivatives are subjects of intensive research. Scientists study their electrochemical properties and catalytic activity for proton reduction to understand the mechanism of hydrogenases and to develop efficient and robust catalysts for a future hydrogen economy. The ability to synthesize such complexes from readily available precursors like cis-2,5-dibromocyclopentanone is therefore of considerable interest.
Future Directions and Advanced Research Considerations
Development of More Sustainable and Atom-Economical Synthetic Methods
The traditional synthesis of halogenated organic compounds often involves the use of hazardous reagents and generates significant chemical waste. Future research will undoubtedly focus on developing greener and more efficient methods for the synthesis of cis-2,5-dibromocyclopentanone.
Current bromination techniques frequently employ molecular bromine (Br₂), a toxic and corrosive substance, which presents significant handling risks. nih.gov A move towards safer and more sustainable alternatives is imperative. One promising approach involves the in situ generation of the brominating agent. For instance, reacting an oxidant like sodium hypochlorite (B82951) (NaOCl) with hydrobromic acid (HBr) can produce Br₂ in a continuous flow reactor, minimizing the risks associated with its storage and transportation. vapourtec.com This method offers a safer and more straightforward protocol for bromination. vapourtec.com
Furthermore, the principles of atom economy, which emphasize the maximization of atoms from the reactants into the final product, will be a key consideration. nih.govrsc.org Reactions that proceed with 100% atom economy, such as addition reactions, are highly desirable. jocpr.com Research into catalytic systems that can achieve the dibromination of cyclopentanone (B42830) with high cis-selectivity and minimal byproducts will be a significant area of focus. Aerobic bromination, using oxygen as the terminal oxidant, represents a particularly "green" approach to forming C-Br bonds. acs.orgnih.gov
Table 1: Comparison of Bromination Methods
| Method | Reagents | Advantages | Disadvantages |
| Traditional Batch | Cyclopentanone, Molecular Bromine (Br₂) | Established methodology | Use of toxic and corrosive Br₂, potential for runaway reactions, lower atom economy |
| In Situ Generation (Flow) | Cyclopentanone, NaOCl, HBr | Increased safety, continuous processing | Requires specialized flow chemistry equipment |
| Aerobic Catalytic | Cyclopentanone, HBr, O₂, Catalyst | Sustainable, uses air as oxidant, potentially high atom economy | Catalyst development and recovery may be challenging |
Exploration of Asymmetric Synthesis of Chiral Derivatives
The meso nature of cis-2,5-dibromocyclopentanone, possessing a plane of symmetry, makes it an ideal starting material for asymmetric synthesis. Desymmetrization of this compound can lead to the formation of enantioenriched cyclopentanone derivatives, which are valuable building blocks for natural products and pharmaceuticals.
A key strategy for achieving this is through enantioselective reactions where a chiral catalyst or reagent differentiates between the two enantiotopic bromine atoms or the adjacent protons. For instance, an asymmetric reduction of the ketone functionality could provide access to chiral cis,cis-2,5-dibromocyclopentanol. researchgate.net Another promising avenue is the use of chiral bases to effect an enantioselective elimination or substitution reaction.
Drawing parallels from the asymmetric synthesis of other 2,5-disubstituted cyclic compounds, enzymatic methods could also be employed. For example, baker's yeast has been successfully used for the stereoselective reduction of 2,5-hexanedione (B30556) to a chiral diol. nih.gov Similar biocatalytic approaches could be explored for the enantioselective transformation of cis-2,5-dibromocyclopentanone.
Deeper Mechanistic Studies into Regiodivergent Reactions
The two bromine atoms in cis-2,5-dibromocyclopentanone are chemically equivalent in a symmetric environment. However, in the presence of a nucleophile or base, reactions can often proceed with a high degree of regioselectivity, leading to different constitutional isomers. khanacademy.orgyoutube.com Understanding the factors that control this regioselectivity is crucial for harnessing the synthetic potential of this scaffold.
Future research should focus on detailed mechanistic studies, likely employing a combination of experimental techniques and computational modeling, to unravel the intricacies of its regiodivergent reactions. For example, in nucleophilic substitution reactions, the initial attack of a nucleophile at one of the C-Br bonds could influence the reactivity of the second bromine atom through electronic and steric effects. The nature of the nucleophile, solvent, and reaction conditions can all play a critical role in determining the reaction pathway. researchgate.netmdpi.comnih.gov
Density functional theory (DFT) calculations can be particularly insightful for mapping the potential energy surfaces of different reaction pathways, helping to rationalize and predict the observed regiochemical outcomes. nih.gov Such studies will be invaluable for designing reactions that selectively yield a desired isomer.
Novel Transformations Utilizing the Dihalogenated Cyclopentanone Scaffold
The dihalogenated cyclopentanone framework is a versatile platform for the construction of a wide array of novel molecular structures, particularly heterocyclic compounds. nih.govmdpi.com The two bromine atoms can serve as handles for sequential or tandem reactions, leading to the formation of fused or spirocyclic systems.
For instance, reaction with binucleophiles, such as o-phenylenediamine, could lead to the formation of novel quinoxaline-based heterocycles. nih.gov Halogen-induced cyclization reactions are another powerful strategy for synthesizing complex heterocyclic systems. mdpi.com Furthermore, the cyclopentanone moiety itself can participate in various transformations, such as multicomponent reactions involving nucleophilic heterocyclic carbenes to create fully substituted cyclopentanones. rsc.org
The development of novel transformations will expand the synthetic utility of cis-2,5-dibromocyclopentanone beyond its current applications, opening doors to new classes of compounds with potentially interesting biological or material properties.
Integration of Machine Learning and AI in Reaction Prediction and Optimization for the Compound
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing organic synthesis. nih.gov For a molecule like cis-2,5-dibromocyclopentanone, ML models can be trained on existing reaction data to predict the outcomes of new reactions, including product structures, yields, and selectivity. nih.gov
This predictive power can significantly accelerate the discovery of new transformations and the optimization of reaction conditions. For example, an ML model could be used to screen a large number of potential catalysts and reaction parameters for a desired asymmetric transformation, identifying the most promising candidates for experimental validation. This data-driven approach can save considerable time and resources compared to traditional trial-and-error methods.
Furthermore, AI can be employed for retrosynthetic analysis, suggesting efficient synthetic routes to complex target molecules that incorporate the cis-2,5-dibromocyclopentanone scaffold.
Advanced Spectroscopic Characterization Techniques for Elucidating Dynamic Processes
While standard spectroscopic techniques like NMR and IR are essential for routine characterization, advanced methods can provide deeper insights into the dynamic processes and subtle structural features of cis-2,5-dibromocyclopentanone and its derivatives.
For instance, variable temperature NMR spectroscopy could be used to study conformational changes and dynamic equilibria in solution. The presence of two chiral centers in derivatives of cis-2,5-dibromocyclopentanone can lead to complex stereoisomeric mixtures, and advanced NMR techniques, such as those used in the study of diketopiperazines, can be crucial for their unambiguous identification and characterization. nih.gov
X-ray crystallography will continue to be the gold standard for determining the solid-state structure and absolute stereochemistry of crystalline derivatives, as has been demonstrated for a 4-nitrobenzoate (B1230335) ester of cis,cis-2,5-dibromocyclopentanol. researchgate.net Combining these advanced spectroscopic and crystallographic methods with computational modeling will provide a comprehensive understanding of the structure and reactivity of this important chemical entity.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for cis-2,5-dibromocyclopentanone, and how can stereoselectivity be controlled?
- Methodology :
- Direct Bromination : Cyclopentanone can undergo electrophilic bromination. To achieve cis-2,5-dibromination, use a regioselective brominating agent (e.g., Br₂ in acetic acid or HBr/H₂O₂) under controlled temperature (0–25°C). Steric and electronic effects influence substitution patterns .
- Micromixer Reactors : For improved selectivity, employ continuous-flow reactors (e.g., micromixers) to enhance mixing efficiency, as shown in analogous dibromination reactions (e.g., 2,5-dibromothiophene synthesis with 86% yield and 88% selectivity) .
- Key Considerations : Monitor reaction progress via GC-MS or HPLC to detect intermediates like mono-brominated derivatives.
Q. Which analytical techniques are most effective for characterizing cis-2,5-dibromocyclopentanone?
- Methodology :
- NMR Spectroscopy : Use - and -NMR to confirm regiochemistry and stereochemistry. Coupling constants and splitting patterns differentiate cis vs. trans isomers.
- X-ray Crystallography : Resolve crystal structures to unambiguously assign stereochemistry, as demonstrated for structurally similar brominated dihydrofurans (e.g., 3,4-dibromo-2,2,5,5-tetraphenyl-2,5-dihydrofuran, CCDC 1828960) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula (C₅H₆Br₂O, exact mass: 243.87 g/mol).
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate competing pathways in dibromination reactions?
- Methodology :
- Solvent Effects : Polar aprotic solvents (e.g., DCM) favor electrophilic bromination over radical pathways.
- Temperature Control : Lower temperatures (0–10°C) reduce side reactions like over-bromination or ring-opening.
- Catalyst Screening : Test Lewis acids (e.g., FeBr₃) to enhance regioselectivity, as seen in analogous systems .
- Data Analysis : Compare yields and selectivity using Design of Experiments (DoE) to identify critical parameters.
Q. What computational approaches are suitable for predicting the reactivity and stability of cis-2,5-dibromocyclopentanone?
- Methodology :
- DFT Calculations : Optimize geometry and calculate thermodynamic stability using Gaussian or ORCA. Compare activation energies for cis vs. trans isomerization.
- Molecular Dynamics (MD) : Simulate solvent interactions to predict solubility and aggregation behavior.
- QSPR Modeling : Corrogate experimental data (e.g., corrosion inhibition properties of dibrominated ketones) with electronic descriptors (HOMO-LUMO gaps, Fukui indices) .
Q. How should researchers address contradictions in reported bromination yields for cyclic ketones?
- Case Study :
- In dibrominated pyrroles, increasing bromine substituents did not linearly correlate with reaction efficiency (e.g., 2,5-dibromo: 71% yield vs. 2,3,4,5-tetrabromo: 62% yield) .
- Resolution Strategy :
- Mechanistic Re-evaluation : Use isotopic labeling (e.g., - or -cyclopentanone) to trace kinetic vs. thermodynamic control.
- In Situ Monitoring : Employ FT-IR or Raman spectroscopy to detect transient intermediates.
Safety and Handling
Q. What safety protocols are recommended for handling cis-2,5-dibromocyclopentanone?
- Guidelines :
- PPE : Use nitrile gloves (tested per EN374) and vapor-resistant goggles. Avoid latex due to permeation risks .
- Ventilation : Work in a fume hood to limit exposure to bromine vapors (PAC-3: 57 ppm for cyclopentanone) .
- First Aid : For skin contact, rinse immediately with water for 15 minutes; consult a physician if irritation persists .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
